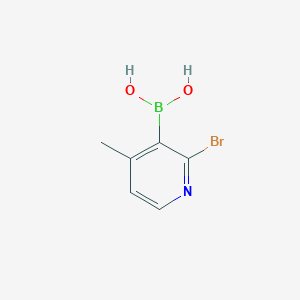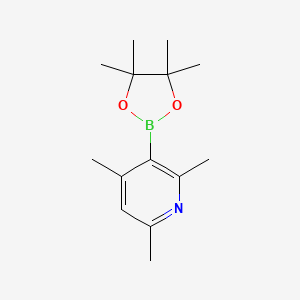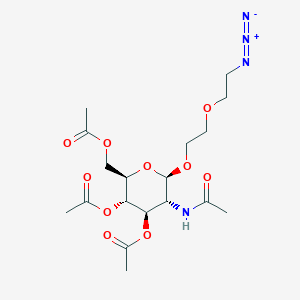
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane is an organic compound characterized by the presence of an azide group attached to a decane chain through a triethylene glycol linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane typically involves the following steps:
Preparation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)decane: This intermediate is synthesized by reacting decanol with ethylene oxide in the presence of a base such as potassium hydroxide.
Conversion to this compound: The intermediate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
化学反応の分析
Types of Reactions
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form stable triazole rings.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azide group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for various applications.
類似化合物との比較
Similar Compounds
1-(2-(2-(2-ethoxyethoxy)ethoxy)ethane: Lacks the azide group, making it less reactive in click chemistry.
1-(2-(2-(2-methoxyethoxy)ethoxy)ethane: Contains a methoxy group instead of an azide, altering its reactivity and applications.
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane:
Uniqueness
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane is unique due to its combination of a long alkyl chain and an azide group, providing both hydrophobic and reactive characteristics. This makes it particularly useful in applications requiring both properties, such as in the synthesis of amphiphilic molecules or in drug delivery systems.
特性
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]decane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O3/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-16-14-21-12-10-18-19-17/h2-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICPIYYPAKRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)




